(6-Bromo-1H-indazol-3-yl)methanol synthesis protocol
(6-Bromo-1H-indazol-3-yl)methanol synthesis protocol
An In-Depth Technical Guide to the Synthesis of (6-Bromo-1H-indazol-3-yl)methanol
Introduction and Strategic Overview
The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibition properties.[1][2] (6-Bromo-1H-indazol-3-yl)methanol is a key functionalized intermediate, offering a strategic entry point for the synthesis of more complex, biologically active molecules. The presence of the bromine atom at the C6 position provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxymethyl group at the C3 position is amenable to various transformations, such as oxidation, etherification, or esterification.
This guide provides a detailed examination of a reliable and efficient protocol for the synthesis of (6-Bromo-1H-indazol-3-yl)methanol. The primary and most direct synthetic strategy involves the chemoselective reduction of the corresponding aldehyde, 6-Bromo-1H-indazole-3-carbaldehyde. This approach is favored due to the ready availability of the starting material and the high efficiency and selectivity of the reduction step.
Synthetic Pathway at a Glance
The synthesis is a two-step process beginning from the commercially available 6-bromoindole. The first step establishes the indazole ring system with the required C3-aldehyde functionality, followed by a selective reduction to the target primary alcohol.
Caption: Overall synthetic scheme for (6-Bromo-1H-indazol-3-yl)methanol.
Part 1: Synthesis of the Precursor, 6-Bromo-1H-indazole-3-carbaldehyde (2)
The key precursor for this synthesis is 6-Bromo-1H-indazole-3-carbaldehyde. A robust method for its preparation involves the nitrosation of 6-bromoindole (1) under mild acidic conditions.[3][4] This reaction proceeds via an electrophilic attack of the nitrosonium ion (formed in situ from sodium nitrite) on the electron-rich indole ring, leading to a ring-opening and subsequent recyclization to form the thermodynamically stable 1H-indazole system.[4]
Reaction: 6-Bromoindole → 6-Bromo-1H-indazole-3-carbaldehyde
Expert Insight: The success of this reaction hinges on controlling the concentration of the indole. A slow addition of the indole to the nitrosating mixture is crucial to minimize the formation of dimeric side products, which can occur if the nucleophilic indole reacts with an intermediate species.[3] The reaction conditions reported are mild and generally provide good yields, making this a reliable method for accessing the necessary aldehyde precursor.[3][4]
Part 2: Core Protocol: Reduction of 6-Bromo-1H-indazole-3-carbaldehyde (2) to (6-Bromo-1H-indazol-3-yl)methanol (3)
This section details the primary transformation: the selective reduction of the aldehyde functional group.
Principle and Rationale
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, Sodium Borohydride (NaBH₄) is the reagent of choice.
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Expertise & Causality:
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Chemoselectivity: NaBH₄ is a mild reducing agent, which is highly advantageous here. It selectively reduces aldehydes and ketones while being unreactive towards other potentially reducible functional groups within the molecule, such as the aromatic bromo-substituent and the indazole ring itself. Stronger reagents like Lithium Aluminum Hydride (LiAlH₄) could potentially lead to unwanted side reactions.
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Operational Simplicity: Unlike LiAlH₄, NaBH₄ is stable in protic solvents like methanol or ethanol. This simplifies the experimental setup and workup procedure significantly, as the reaction can be run open to the air and quenching is straightforward.
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Safety: NaBH₄ is significantly safer to handle than LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions under an inert atmosphere.
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The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol) during the reaction or workup to yield the final primary alcohol.
Quantitative Data Summary
| Parameter | Value | Source |
| Starting Material | 6-Bromo-1H-indazole-3-carbaldehyde | [5][6] |
| CAS Number (SM) | 885271-72-7 | [6][7] |
| Molecular Weight (SM) | 225.04 g/mol | [8] |
| Final Product | (6-Bromo-1H-indazol-3-yl)methanol | [9] |
| CAS Number (Product) | 885518-29-6 | [9][10] |
| Molecular Weight (Product) | 227.06 g/mol | [9] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | - |
| Solvent | Methanol (MeOH) | - |
| Typical Yield | > 90% | General expectation for NaBH₄ reduction of aldehydes |
| Purity Assessment | NMR, LC-MS, HPLC | [11] |
Detailed Step-by-Step Experimental Protocol
Materials and Reagents:
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6-Bromo-1H-indazole-3-carbaldehyde (1.0 eq)
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Sodium Borohydride (NaBH₄) (1.5 eq)
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Methanol (MeOH), ACS grade
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Deionized Water (H₂O)
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Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-1H-indazole-3-carbaldehyde (e.g., 2.25 g, 10.0 mmol).
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Dissolution: Add methanol (approx. 40 mL) to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved.
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Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.
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Addition of Reducing Agent: To the cooled solution, add Sodium Borohydride (e.g., 0.57 g, 15.0 mmol) portion-wise over 10-15 minutes. Self-Validating System Note: Careful, portion-wise addition is necessary to control the initial exothermic reaction and hydrogen gas evolution.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
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Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water (approx. 20 mL) to quench the excess NaBH₄. Trustworthiness Note: This step neutralizes any remaining reactive hydride and should be done slowly to manage gas evolution.
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Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
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Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
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Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford (6-Bromo-1H-indazol-3-yl)methanol as a solid.
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow for the synthesis.
Conclusion
The synthesis of (6-Bromo-1H-indazol-3-yl)methanol is reliably achieved through the sodium borohydride-mediated reduction of 6-Bromo-1H-indazole-3-carbaldehyde. This method is characterized by its high yield, operational simplicity, and excellent chemoselectivity. The protocol described herein is robust and scalable, providing drug development professionals with a dependable route to this valuable and versatile building block for the creation of novel pharmaceutical agents.
References
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Swamy, G. N. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
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Patel, H. et al. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Pharmaceutical & Biological Evaluations. Available at: [Link]
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Li, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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Tale, R. H. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 5035. Available at: [Link]
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Madhu, L. N. et al. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23, 2368-2376. Available at: [Link]
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Legrand, B. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12856-12865. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Legrand, B. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
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Autech Industry Co.,Limited. (2025). Unlocking Pharmaceutical Potential: The Role of 6-Bromo-1H-indazole-3-carbaldehyde. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). (6-Bromo-1H-indazol-3-yl)methanol. Retrieved from [Link]
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PubChem. (n.d.). 6-bromo-1H-indazole-3-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
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